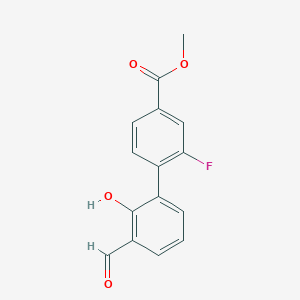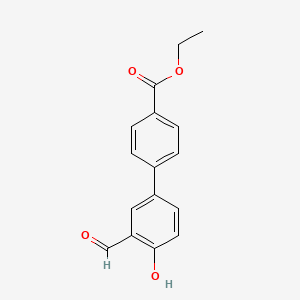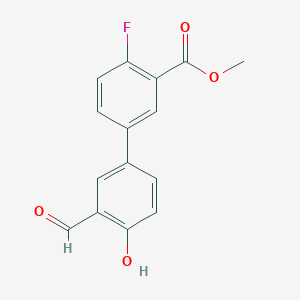
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (abbreviated as 4-FMC-2FP) is a chemical compound that has been increasingly studied due to its potential applications in scientific research. It is a phenol derivative of the fluoro-methoxycarbonyl group, and is a popular reagent used in organic synthesis.
Applications De Recherche Scientifique
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of scientific research applications. It has been used in organic synthesis as a reagent, and has been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed to act as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, preliminary studies have shown that it has anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have an inhibitory effect on the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is a strong acid, and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and its potential applications in organic synthesis. Furthermore, further research could be conducted to investigate its potential as a catalyst for the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its potential as a ligand in the synthesis of metal complexes.
Méthodes De Synthèse
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using several different methods, depending on the desired product. One method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%. Another method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with dimethylsulfoxide in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
methyl 3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZULCITWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685310 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261987-01-2 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)

![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)









